molecular formula C36H26F12O2 B3178532 (R)-3,3'-Bis3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol CAS No. 618854-91-4

(R)-3,3'-Bis3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol

Cat. No.: B3178532
CAS No.: 618854-91-4
M. Wt: 718.6 g/mol
InChI Key: IZGSABWUJQZVAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol is a chiral compound with significant applications in various fields of scientific research. It is known for its unique structural properties and high chemical stability, making it a valuable reagent in organic synthesis and other chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with a suitable naphthol derivative under controlled conditions. The reaction is often catalyzed by a chiral catalyst to ensure the formation of the desired enantiomer. The reaction conditions usually include a solvent such as chloroform and a temperature range of 195-196°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with stringent quality control measures to ensure high purity and optical activity. The process may also include steps for the purification and isolation of the final product to achieve the desired chemical and optical purity .

Chemical Reactions Analysis

Types of Reactions

®-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

Scientific Research Applications

®-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ®-3,3’-Bis[3,5-bis(trifluoromethyl)phenyl]-5,5’,6,6’,7,7’,8,8’-octahydro-1,1’-bi-2,2’-naphthol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context of use .

Properties

IUPAC Name

3-[3,5-bis(trifluoromethyl)phenyl]-1-[3-[3,5-bis(trifluoromethyl)phenyl]-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H26F12O2/c37-33(38,39)21-9-19(10-22(15-21)34(40,41)42)27-13-17-5-1-3-7-25(17)29(31(27)49)30-26-8-4-2-6-18(26)14-28(32(30)50)20-11-23(35(43,44)45)16-24(12-20)36(46,47)48/h9-16,49-50H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGSABWUJQZVAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=C(C=C2C1)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)O)C4=C5CCCCC5=CC(=C4O)C6=CC(=CC(=C6)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26F12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

718.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3,3'-Bis3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol
Reactant of Route 2
(R)-3,3'-Bis3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol
Reactant of Route 3
(R)-3,3'-Bis3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol
Reactant of Route 4
Reactant of Route 4
(R)-3,3'-Bis3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol
Reactant of Route 5
(R)-3,3'-Bis3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol
Reactant of Route 6
Reactant of Route 6
(R)-3,3'-Bis3,5-bis(trifluoromethyl)phenyl)-5,5',6,6',7,7',8,8'-octahydro-1,1'-bi-2,2'-naphthol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.